3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-thiophen-2-yl-1,2,4-triazole
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Overview
Description
3-[(2,6-dichlorophenyl)methylthio]-4-methyl-5-thiophen-2-yl-1,2,4-triazole is a dichlorobenzene.
Scientific Research Applications
Insecticidal and Acaricidal Properties
Compounds such as 3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-thiophen-2-yl-1,2,4-triazole exhibit insecticidal and acaricidal properties. A study highlighted the efficacy of phenylthiophene systems against various insect pests, including chewing and sap-feeding insects (Cudworth et al., 2007).
Antileishmanial Activity
Derivatives of 1,2,4-triazole have been studied for their antileishmanial activity. Compounds with specific structural features have shown considerable activity against Leishmania infantum promastigots (Süleymanoğlu et al., 2018).
Synthetic Processes for Insecticide Development
The development of synthetic processes for halogenated 2-thiophenecarboxylic acid derivatives, essential for manufacturing new 1,2,4-triazole insecticides with targeted insecticidal activities, has been explored. These compounds have potential in food crop protection and ornamental applications (Hull et al., 2007).
Antimicrobial Evaluation
Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial properties. Some of these derivatives show significant antifungal and antibacterial activity, offering potential in medicinal applications (Ünver et al., 2008).
Corrosion Inhibition
Compounds containing the methylthiophenyl moiety, like 1,2,4-triazole derivatives, have shown efficacy in inhibiting corrosion of metals like zinc in acidic media. The relationship between molecular structure and inhibition efficiency has been a subject of research (Gece & Bilgiç, 2012).
Tautomerism Studies
The study of tautomerism in 1,2,4-triazole derivatives, which can exist in different forms, has been conducted to understand their structural and spectral properties. This research provides insights into the behavior of these compounds at a molecular level (Kubota & Uda, 1975).
Lipase and α-Glucosidase Inhibition
Some 1,2,4-triazole derivatives have been studied for their potential in inhibiting enzymes like lipase and α-glucosidase. These compounds could offer therapeutic benefits in the treatment of diseases related to these enzymes (Bekircan et al., 2015).
Properties
Molecular Formula |
C14H11Cl2N3S2 |
---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-4-methyl-5-thiophen-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C14H11Cl2N3S2/c1-19-13(12-6-3-7-20-12)17-18-14(19)21-8-9-10(15)4-2-5-11(9)16/h2-7H,8H2,1H3 |
InChI Key |
ARJLOLQLNXHOOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)C3=CC=CS3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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